Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Its molecular formula is C₁₄H₁₉BNO₄ (calculated from analogs in ), with a molecular weight of 277.12–311.57 g/mol depending on substituents . The amino group enhances electron density on the aromatic ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .
Properties
IUPAC Name |
methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQXFHXYBUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657333 | |
| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850689-27-9 | |
| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 850689-27-9) is a compound of interest due to its potential biological activities. This article compiles and analyzes existing research findings related to its biological effects, mechanisms of action, and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀BNO₄ |
| Molecular Weight | 277.12 g/mol |
| Density | 1.13 g/cm³ |
| Boiling Point | 432°C at 760 mmHg |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound exhibits antibacterial properties against certain strains of bacteria.
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for structurally similar compounds against multidrug-resistant Staphylococcus aureus (MRSA) range from 0.25 to 8 μg/mL .
- In vitro tests have demonstrated that derivatives can effectively inhibit the growth of Mycobacterium abscessus and Mycobacterium smegmatis with MIC values between 4–8 μg/mL .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound showed promising results with an MIC of 1 μg/mL , indicating strong potential for development as an antibacterial agent.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies conducted on Sprague-Dawley rats, the compound exhibited moderate exposure levels with a C_max (maximum concentration) of 592 ± 62 mg/mL and a slow elimination half-life. These findings suggest favorable absorption and distribution characteristics in vivo .
Toxicity Profile
The toxicity profile of this compound has been assessed through various studies:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Core
Table 1: Key Structural Differences and Properties
Electronic and Steric Effects
- Amino Group (NH₂): The target compound’s 3-NH₂ group donates electrons via resonance, activating the aromatic ring for electrophilic substitution and improving cross-coupling yields .
- Chlorine Substituent : ’s 5-Cl group introduces steric hindrance and deactivates the ring, which may necessitate harsher reaction conditions .
- Positional Isomerism : Moving the boronate group from position 5 (target) to 3 () alters the spatial arrangement, affecting binding in catalytic processes .
Physicochemical Properties
- Solubility : The NH₂ group in the target compound improves water solubility compared to lipophilic analogs like Methyl 3-(trifluoromethyl)-5-boronate benzoate .
- Thermal Stability : Boronate esters generally exhibit high thermal stability (~250–300°C), but substituents like Cl () may lower decomposition thresholds .
Preparation Methods
Starting Materials
| Compound | Role | Typical Source/Notes |
|---|---|---|
| Methyl 3-amino-5-bromobenzoate | Aromatic halide substrate | Commercially available or synthesized via esterification and amination |
| Bis(pinacolato)diboron (B2pin2) | Boron source | Stable, commercially available |
| Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst | Commonly used for borylation |
| Base (e.g., potassium acetate) | Reaction base | Facilitates transmetalation |
| Solvent (e.g., 1,4-dioxane) | Reaction medium | Anhydrous, inert atmosphere required |
Reaction Conditions
- Catalyst loading: 1-5 mol%
- Base: 2 equivalents relative to substrate
- Temperature: 80-100 °C
- Time: 12-24 hours
- Atmosphere: Nitrogen or argon to prevent oxidation
Typical Procedure
- In a dry reaction vessel, methyl 3-amino-5-bromobenzoate is combined with bis(pinacolato)diboron, palladium catalyst, and potassium acetate in 1,4-dioxane.
- The mixture is purged with nitrogen and heated at 80-100 °C under stirring.
- After completion (monitored by TLC or HPLC), the reaction mixture is cooled.
- The product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
Research Findings and Optimization
| Parameter | Effect on Yield/Selectivity | Reference/Notes |
|---|---|---|
| Catalyst type | Pd(dppf)Cl2 and Pd(PPh3)4 commonly yield >80% | Widely reported in literature |
| Base choice | Potassium acetate preferred for mild conditions | Avoids decomposition of amino group |
| Solvent | 1,4-Dioxane or THF optimal | Ensures solubility of reagents |
| Temperature | Higher temps (90-100 °C) increase reaction rate | Excessive heat may cause side reactions |
| Amino group protection | Not always required; free amine tolerated | Simplifies synthesis |
Alternative Preparation Routes
- Direct borylation of methyl 3-amino-5-halobenzoate is the most common and efficient method.
- Lithiation followed by boronation: Directed ortho-lithiation of methyl 3-amino benzoate followed by quenching with trialkyl borates can be used but is less selective and more sensitive to moisture.
- Borylation of nitro- or protected amino derivatives: Sometimes the amino group is protected (e.g., as acetamide) prior to borylation to improve yield and stability.
Data Summary Table
| Aspect | Details |
|---|---|
| Molecular Formula | C14H20BNO4 |
| Molecular Weight | 277.13 g/mol |
| CAS Number | 850689-27-9 |
| Key Reagents | Methyl 3-amino-5-bromobenzoate, B2pin2, Pd catalyst, KOAc |
| Typical Yield | 70-90% |
| Purification | Column chromatography or recrystallization |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 80-100 °C |
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. For example, methyl 3-amino-5-bromobenzoate can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like water/dimethoxyethane (DME) at 80°C . Key parameters include:
- Catalyst loading (1–5 mol% Pd)
- Reaction time (12–24 hours)
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yields range from 42% to 78%, depending on steric and electronic effects of substituents .
Q. How is the compound characterized post-synthesis?
Characterization relies on multinuclear NMR spectroscopy and high-resolution mass spectrometry (HRMS) :
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (N₂/Ar) at –20°C in sealed, light-protected containers. Moisture-sensitive boronate esters degrade via hydrolysis; thus, solvents like DCM or THF must be anhydrous .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings?
Optimization strategies include:
- Ligand screening : Bulky ligands (e.g., dppf) enhance catalytic activity and reduce side reactions .
- Solvent selection : Polar aprotic solvents (DME, dioxane) improve solubility of boronate esters .
- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive substrates .
- Base choice : Weak bases (K₂CO₃) minimize competing hydrolysis .
For example, using Pd(dppf)Cl₂ in DME/water at 80°C increased yields to 75% in a structurally similar compound .
Q. What factors influence the regioselectivity of borylation in benzoate derivatives?
Regioselectivity is governed by:
- Substrate directing groups : The 3-amino group in this compound directs borylation to the para position via coordination to the boron reagent .
- Steric effects : Bulky substituents at the meta position hinder borylation at adjacent sites .
- Catalyst-ligand pairing : Electron-deficient Pd catalysts favor ortho/para selectivity in aromatic systems .
Q. How to analyze and resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR shifts) can arise from:
Q. How does the amino group at the 3-position affect the stability and reactivity of the boronate ester?
The 3-amino group introduces both electronic and steric effects:
- Electronic activation : The amino group donates electrons to the aromatic ring, enhancing boronate stability and reactivity in cross-couplings .
- Hydrogen bonding : Intermolecular H-bonding with the ester carbonyl may stabilize the crystal lattice, as observed in related structures .
- Oxidative vulnerability : Primary amines can oxidize under harsh conditions (e.g., high-temperature reactions), necessitating inert atmospheres .
Q. What are the challenges in crystallographic analysis of this compound?
Crystallization challenges include:
Q. How to achieve stereochemical control in derivatives of this compound?
For stereoselective synthesis (e.g., Z/E alkenes):
Q. What are the implications of using different palladium catalysts in cross-coupling reactions?
Catalyst choice impacts:
- Turnover frequency : Pd(PPh₃)₄ is cost-effective but less active than Pd(dppf)Cl₂ for electron-deficient aryl bromides .
- Byproduct formation : Pd(OAc)₂ may generate colloidal Pd black, requiring additives like TBAB to stabilize the catalyst .
- Functional group tolerance : PdCl₂(dtbpy) is preferred for substrates with acidic protons (e.g., NH₂ groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
